An In-depth Technical Guide to MRS 3777 Hemioxalate: A Selective Adenosine A3 Receptor Antagonist
An In-depth Technical Guide to MRS 3777 Hemioxalate: A Selective Adenosine A3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of MRS 3777 hemioxalate, a potent and selective antagonist for the adenosine A3 receptor (A3R). It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in preclinical research. We will delve into the molecular pharmacology of the A3 receptor, the specific characteristics of MRS 3777, and detailed protocols for its in vitro characterization.
The Adenosine A3 Receptor: A Key Therapeutic Target
Adenosine is a ubiquitous signaling molecule that modulates a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] The A3 receptor, in particular, has garnered significant interest as a therapeutic target due to its involvement in inflammation, cancer, and cardiovascular diseases.[1][3]
The A3 receptor primarily couples to inhibitory G proteins (Gαi), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5] This canonical pathway is a cornerstone of A3R-mediated signaling. However, the receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which in turn leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2][4][6] This dual coupling capability allows for a diverse range of cellular responses depending on the tissue and cellular context.[7] The intricate signaling network initiated by A3R activation underscores its potential as a modulator of various pathological states.
A3 Receptor Signaling Pathways
Understanding the downstream signaling of the A3 receptor is critical for designing and interpreting experiments with antagonists like MRS 3777. The primary pathways include:
-
Gαi-Mediated Pathway: Inhibition of adenylyl cyclase, leading to a reduction in cAMP.[3]
-
Gq-Mediated Pathway: Activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of kinases such as ERK1/2 and p38, often through Gβγ subunit signaling.[2][6][7]
-
G protein-independent pathways: Involvement of molecules like β-arrestin, phospholipase D (PLD), and RhoA.[3][7]
dot graph "A3_Receptor_Signaling" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes A3R [label="Adenosine A3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gai [label="Gαi", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#FBBC05"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#FBBC05"]; PKA [label="↓ PKA", shape=ellipse, fillcolor="#FBBC05"]; PLC [label="Phospholipase C", shape=ellipse, fillcolor="#34A853"]; IP3_DAG [label="↑ IP3 & DAG", shape=ellipse, fillcolor="#34A853"]; Ca [label="↑ Ca²⁺", shape=ellipse, fillcolor="#34A853"]; PKC [label="↑ PKC", shape=ellipse, fillcolor="#34A853"]; MAPK [label="MAPK Pathway\n(ERK1/2, p38)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gbg [label="Gβγ", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A3R -> Gai [label="Activation"]; A3R -> Gq [label="Activation"]; Gai -> AC [label="Inhibition"]; AC -> cAMP; cAMP -> PKA; Gq -> PLC [label="Activation"]; PLC -> IP3_DAG; IP3_DAG -> Ca; IP3_DAG -> PKC; A3R -> Gbg; Gbg -> MAPK [label="Activation"]; } caption: "Simplified A3 Receptor Signaling Pathways"
MRS 3777 Hemioxalate: A Profile
MRS 3777 is a high-affinity and selective antagonist for the adenosine A3 receptor.[8] Its chemical name is 2-Phenoxy-6-(cyclohexylamino)purine hemioxalate. The hemioxalate salt form is commonly used in research settings.
Physicochemical Properties & Storage
| Property | Value | Source |
| Molecular Weight | 354.39 g/mol | |
| Formula | C17H19N5O.½C2H2O4 | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1186195-57-2 | |
| Storage | Desiccate at room temperature. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture. | [8] |
Selectivity Profile
The defining characteristic of MRS 3777 is its high selectivity for the A3 receptor over other adenosine receptor subtypes. This selectivity is crucial for elucidating the specific roles of the A3 receptor in physiological and pathological processes without the confounding effects of interacting with A1, A2A, or A2B receptors.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A3 | Source |
| Human A3 | 47 nM | - | |
| Human A1 | > 10,000 nM | > 200-fold | |
| Human A2A | > 10,000 nM | > 200-fold | |
| Human A2B | Not specified, but selectivity is > 200-fold | > 200-fold |
This impressive selectivity profile makes MRS 3777 an invaluable tool for in vitro and in vivo studies.[9]
Experimental Protocols for In Vitro Characterization
To rigorously characterize the interaction of MRS 3777 with the A3 receptor, a combination of binding and functional assays is essential. These protocols are designed to be self-validating by including appropriate controls and providing a clear rationale for each step.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its receptor.[5][10] This protocol outlines a competitive binding assay to determine the Ki of MRS 3777.
Principle: This assay measures the ability of unlabeled MRS 3777 to compete with a radiolabeled ligand for binding to the A3 receptor. The concentration of MRS 3777 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Ki value.[10]
Materials:
-
Cell membranes expressing the human adenosine A3 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3R agonist)[11][12]
-
Unlabeled Ligand: MRS 3777 hemioxalate
-
Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist (e.g., 10 µM NECA)[11]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4[11]
-
96-well plates
-
Glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine (PEI)[13]
-
Scintillation fluid and counter or gamma counter[11]
Step-by-Step Protocol:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 20-50 µ g/well ).[11][13] Prepare serial dilutions of MRS 3777 in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]I-AB-MECA (at a concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension.[11]
-
Non-specific Binding: 50 µL of 10 µM NECA, 50 µL of [¹²⁵I]I-AB-MECA, and 100 µL of membrane suspension.[11]
-
Competitive Binding: 50 µL of each MRS 3777 dilution, 50 µL of [¹²⁵I]I-AB-MECA, and 100 µL of membrane suspension.[11]
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[11][13]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[11][13]
-
Counting: Place the filters in vials with scintillation fluid (if using a tritium-labeled ligand) or directly into tubes for a gamma counter (for ¹²⁵I).[11]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of MRS 3777.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot graph "Radioligand_Binding_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare Reagents\n(Membranes, Radioligand, MRS 3777)", fillcolor="#FBBC05"]; Setup [label="Set up 96-well Plate\n(Total, Non-specific, Competition)", fillcolor="#FBBC05"]; Incubate [label="Incubate at 25°C\n(60-90 min)", fillcolor="#FBBC05"]; Filter [label="Vacuum Filtration & Washing", fillcolor="#FBBC05"]; Count [label="Radioactivity Counting\n(Gamma or Scintillation)", fillcolor="#FBBC05"]; Analyze [label="Data Analysis\n(IC50 -> Ki)", fillcolor="#34A853"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prepare; Prepare -> Setup; Setup -> Incubate; Incubate -> Filter; Filter -> Count; Count -> Analyze; Analyze -> End; } caption: "Radioligand Binding Assay Workflow"
cAMP Functional Assay: Demonstrating Antagonism
Since the A3 receptor is Gαi-coupled, its activation by an agonist inhibits cAMP production. An antagonist like MRS 3777 will block this effect.[5] This assay measures the ability of MRS 3777 to reverse the agonist-induced inhibition of cAMP.[14][15]
Principle: Cells expressing the A3 receptor are stimulated with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels.[16] An A3R agonist is then added, which inhibits this cAMP production. The antagonist activity of MRS 3777 is quantified by its ability to restore cAMP levels in the presence of the agonist.[16][17]
Materials:
-
Whole cells expressing the human adenosine A3 receptor (e.g., CHO-hA3R)
-
A3R Agonist: e.g., IB-MECA or Cl-IB-MECA[18]
-
Antagonist: MRS 3777 hemioxalate
-
Forskolin
-
Cell culture medium with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)[15][19]
Step-by-Step Protocol:
-
Cell Plating: Seed the cells in a 96- or 384-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add varying concentrations of MRS 3777 (or vehicle control) to the cells. Incubate for 15-30 minutes at 37°C. This step allows the antagonist to bind to the receptors.
-
Agonist and Forskolin Stimulation: Add the A3R agonist (at a concentration that gives ~80% of its maximal effect, i.e., EC80) along with a fixed concentration of forskolin (e.g., 10 µM) to all wells.[18]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[18]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.[15]
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of MRS 3777.
-
The data will show a dose-dependent reversal of the agonist-induced inhibition of cAMP.
-
Use non-linear regression to fit a Schild plot, which can determine the pA2 value, a measure of antagonist potency.[18]
-
dot graph "cAMP_Assay_Logic" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Forskolin [label="Forskolin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#FBBC05"]; cAMP [label="↑ cAMP", shape=ellipse, fillcolor="#FBBC05"]; Agonist [label="A3R Agonist", fillcolor="#34A853"]; A3R [label="A3 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MRS3777 [label="MRS 3777", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Forskolin -> AC [label="Activates"]; AC -> cAMP; Agonist -> A3R [label="Activates"]; A3R -> AC [label="Inhibits"]; MRS3777 -> A3R [label="Blocks", style=dashed, color="#EA4335"]; } caption: "Logical Flow of the cAMP Functional Assay"
In Vivo Applications and Considerations
While this guide focuses on in vitro characterization, the high selectivity of MRS 3777 makes it a suitable candidate for in vivo studies. Preclinical models of diseases where A3R is implicated, such as inflammatory conditions, fibrosis, and certain cancers, are relevant areas for investigation.[1][20][21]
Formulation for In Vivo Use: A common method for preparing MRS 3777 for in vivo administration (oral or intraperitoneal injection) involves creating a suspension. For example, a 2.5 mg/mL suspension can be made by dissolving a 25.0 mg/mL DMSO stock solution in a vehicle of PEG300, Tween-80, and saline.[8]
Conclusion
MRS 3777 hemioxalate is a powerful and selective tool for investigating the pharmacology of the adenosine A3 receptor. Its high affinity and >200-fold selectivity over other adenosine receptor subtypes allow for precise dissection of A3R-mediated signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to confidently characterize the binding and functional activity of MRS 3777, thereby facilitating the exploration of the A3 receptor's role in health and disease and advancing the development of novel therapeutics.
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